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Compound of Interest

Compound Name: INCB38579

Cat. No.: B15609461

This technical support center provides researchers, scientists, and drug development
professionals with information regarding the toxicity profile of INCB062079, a selective,
irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The information is
compiled from publicly available preclinical and clinical data.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action for INCB0620797?

Al: INCB062079 is an orally bioavailable antagonist of FGFRA4.[1] It works by selectively and
irreversibly binding to a specific cysteine residue (Cys552) within the active site of the FGFR4
protein.[2] This covalent binding blocks the receptor's autophosphorylation and activation,
thereby inhibiting the downstream signaling pathway that is normally triggered by its ligand,
Fibroblast Growth Factor 19 (FGF19).[1][2] This mechanism is designed to halt the proliferation
of tumor cells that overexpress FGF19 and FGFR4.[1]

Q2: What is the primary mechanism of INCB062079-related toxicity?

A2: The toxicity profile of INCB062079 is primarily linked to its on-target inhibition of the
FGF19-FGFRA4 signaling axis, which plays a crucial role in regulating bile acid synthesis in the
liver.[3] Under normal conditions, the FGF19/FGFR4 pathway suppresses the gene CYP7A1,
which is the rate-limiting enzyme in bile acid production.[3] By inhibiting FGFR4, INCB062079
disrupts this negative feedback loop, leading to an overproduction and accumulation of bile
acids. This can result in gastrointestinal and hepatobiliary toxicities.[3]
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Q3: What are the most common adverse events observed with INCB062079?

A3: Based on a first-in-human Phase | clinical study, the most frequently reported treatment-
related adverse event was diarrhea.[3][4] Other common events included fatigue, nausea,
abdominal pain, decreased appetite, and increases in liver enzymes (AST and ALT), also
known as transaminitis.[3]

Q4: Were there any dose-limiting toxicities (DLTs) identified for INCB0620797?

A4: Yes, in the Phase | trial, dose-limiting toxicities were observed at a dose of 15 mg twice
daily. These included Grade 3 diarrhea and Grade 3 transaminitis.[4][5] The study was
terminated before a maximum tolerated dose (MTD) could be formally established.[3][4]

Q5: Is there a way to predict or mitigate the toxicity of INCB062079 in experimental models?

A5: Yes. The observed DLTs were found to be associated with high baseline concentrations of
70-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[3][4] To mitigate
toxicity, a clinical strategy was implemented that involved pre-screening subjects for C4 levels
(< 40.9 ng/mL) and the prophylactic administration of bile acid sequestrants.[3][4] This
approach resulted in a more manageable safety profile.[4] Preclinical toxicology data also
suggest that bile acid sequestration is a viable method to prevent FGFR4 inhibitor-induced
hepatic and gastrointestinal toxicity.[3][6]

Q6: What is the preclinical safety profile of INCB062079 in animal models?

A6: Detailed preclinical toxicology reports are not extensively available in the public domain.
However, studies in xenograft models of hepatocellular carcinoma (HCC) indicated that
INCB062079 was "well-tolerated" at efficacious oral doses of 10-30 mg/kg administered twice
daily.[2] One report noted transient body weight loss in these models. Additionally, FGFR4
inhibition in cynomolgus monkeys was shown to increase CYP7AL expression and bile salt
excretion, consistent with the on-target mechanism of toxicity.[3]

Troubleshooting Guide for Preclinical Experiments
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Observed Issue

Potential Cause

Recommended Action /
Troubleshooting Step

Excessive Diarrhea in Animal
Models

On-target effect of FGFR4
inhibition leading to increased
bile acid in the gastrointestinal

tract.

1. Consider co-administration
of a bile acid sequestrant (e.qg.,
cholestyramine) to bind excess
bile acids. 2. Monitor fluid and
electrolyte balance in the
animals. 3. Evaluate lower
dose levels of INCB062079. 4.
Ensure consistent diet and

hydration.

Elevated Liver Enzymes
(ALT/AST)

On-target hepatotoxicity due to

bile acid accumulation.

1. Implement baseline and
periodic monitoring of liver
function markers (ALT, AST,
bilirubin) in plasma. 2.
Consider measuring a bile acid
synthesis biomarker, such as
C4, if a suitable assay is
available for the model
species. 3. Co-administer a
bile acid sequestrant. 4.
Perform histopathological
analysis of liver tissue at the
end of the study to assess for

signs of cholestatic injury.
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Significant Body Weight Loss

Can be multifactorial: related to
gastrointestinal distress
(diarrhea, decreased appetite)

or other systemic effects.

1. Monitor food and water
intake daily. 2. Provide
supportive care, such as
nutritional supplements or
hydration, as per institutional
guidelines. 3. Evaluate for
signs of dehydration or
malaise. 4. If weight loss
exceeds established
endpoints, consider dose

reduction or cessation.

Data Presentation
Table 1: Treatment-Emergent Adverse Events (TEAES)
from Phase I Clinical Study (Any Grade, >30% of

Patients)
Adverse Event Frequency (%)
Diarrhea 60.9%
Fatigue 56.5%
Nausea 47.8%
Abdominal Pain 39.1%
Decreased Appetite 34.8%

(Data sourced from a study with 23 patients)[3]

Table 2: Preclinical Dosing in Efficacy Studies
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Animal Model Dosing Regimen Tolerability Note

Well-tolerated; induced
Subcutaneous Xenograft

10-30 mg/kg, oral, twice daily significant tumor regressions.
Tumor Models (HCC)

[2]

Generally well tolerated with
PDX HCC Models Not specified transient body weight loss
observed.

Experimental Protocols

While a specific, detailed preclinical toxicology protocol for INCB062079 is not publicly
available, the following outlines the methodology from the first-in-human clinical trial, which
provides the most comprehensive safety data.

Protocol: Phase |, Open-Label, Dose-Escalation Study (NCT03144661)[3][4]
o Study Population: Patients with previously treated advanced solid tumors.[4]

o Study Design: A 3+3 dose-escalation design was used to determine safety, tolerability, and
the MTD.[4]

e Dosing: INCB062079 was administered orally, starting at 10 mg once daily, with subsequent
cohorts receiving escalated doses.[4]

e Primary Objective: To assess the safety and tolerability of INCB062079 and to identify dose-
limiting toxicities (DLTS).[4]

o Secondary Objectives: To characterize the pharmacokinetics (PK) and pharmacodynamics
(PD) of the drug, and to evaluate preliminary efficacy.[4]

o Pharmacodynamic Assessments: Plasma levels of FGF19 and the bile acid synthesis marker
C4 were monitored to confirm target engagement.[4]

o Toxicity Mitigation Amendment: Following the observation of DLTs, the protocol was
amended to include:
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o Patient Screening: Only patients with a pretreatment C4 concentration below 40.9 ng/mL

were enrolled.[3][4]

o Prophylactic Treatment: Concomitant prophylactic treatment with a bile acid sequestrant

was required.[3][4]

Mandatory Visualization
Signaling Pathway and Toxicity Mechanism
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Caption: FGF19-FGFR4 signaling pathway and the mechanism of INCB062079 on-target
toxicity.

Experimental Workflow for Toxicity Mitigation
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Caption: Logical workflow for mitigating the on-target toxicity of INCB062079 in experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [INCB062079 Preclinical Toxicity Profile: Technical
Support Center]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15609461#incb062079-toxicity-profile-in-preclinical-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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